molecular formula C32H39N7O5 B574915 N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE CAS No. 170023-66-2

N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE

Cat. No. B574915
CAS RN: 170023-66-2
M. Wt: 601.708
InChI Key: YSVOVDUBBRAXPT-OYUWMTPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE” is a complex compound that is related to N6-Methyladenosine (m6A), a prevalent modification in mRNA and DNA . It’s an agent that cultivates the establishment of phosphodiester bonds in solid-phase synthesis of DNA and RNA fragments .


Synthesis Analysis

The synthesis of N6-Methyladenosine (m6A) is a dynamic and reversible process . It’s one of the most abundant epitranscriptomic modifications on eukaryotic mRNA . Evidence has highlighted that m6A is altered in response to inflammation-related factors and it is closely associated with various inflammation-related diseases .


Molecular Structure Analysis

The molecular structure of N6-Methyladenosine (m6A) is complex and involves a variety of interactions. The crystal structure of METTL4, a methyltransferase that mediates N6-adenosine methylation, reveals a preformed L-shaped, positively-charged cavity surrounded by four loops for substrate binding . The structure also shows a catalytic center composed of conserved residues for specific Am nucleotide recognition and N6-methylation activity .


Chemical Reactions Analysis

N6-Methyladenosine (m6A) is a type of chemical modification of RNA that occurs at the sixth N atom of adenine . It is one of the most critical internal RNA modifications and has been identified in mammals, insects, plants, yeast, and viruses . It plays a crucial role in the mRNA metabolism, including mRNA degradation, splicing, export, stability, and translation .


Physical And Chemical Properties Analysis

The physical and chemical properties of N6-Methyladenosine (m6A) are complex and varied. It is a dynamic and reversible modification . The RNA sequence samples are expressed by a novel mode of pseudo dinucleotide composition (PseDNC) whose components were derived from a physical-chemical matrix via a series of auto-covariance and cross covariance transformations .

Mechanism of Action

The mechanism of action of N6-Methyladenosine (m6A) involves a variety of processes. It plays an important regulatory role in the functional of multiple myeloid cells . The m6A decoration of these RNA molecules regulates RNA structure or modulates protein-RNA interaction .

Future Directions

The future directions of research into N6-Methyladenosine (m6A) are promising. It has been suggested that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . Significant advancement of m6A methylation-associated regulators as potential therapeutic targets is also discussed .

properties

CAS RN

170023-66-2

Product Name

N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE

Molecular Formula

C32H39N7O5

Molecular Weight

601.708

IUPAC Name

[6-[(dibutylamino)methylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C32H39N7O5/c1-3-5-17-37(18-6-4-2)21-34-29-28-30(38(22-33-28)27-19-25(41)26(20-40)43-27)36-31(35-29)44-32(42)39(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22,25-27,40-41H,3-6,17-20H2,1-2H3/t25-,26+,27+/m0/s1

InChI Key

YSVOVDUBBRAXPT-OYUWMTPXSA-N

SMILES

CCCCN(CCCC)C=NC1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)C5CC(C(O5)CO)O

synonyms

N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.